molecular formula C8H18Cl2N2O2 B1432173 Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride CAS No. 1609395-93-8

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride

Cat. No. B1432173
M. Wt: 245.14 g/mol
InChI Key: RQDCBTOADDDFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride (MMDC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMDC is a heterocyclic organic compound that belongs to the diazepane family of compounds. It has a unique molecular structure that makes it an ideal candidate for various scientific research applications.

Scientific Research Applications

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride has several potential applications in scientific research, including its use as a building block in the synthesis of various compounds. It has been used in the synthesis of novel diazepane derivatives that have shown promising results in various biological assays. Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride has also been used in the development of new materials, including polymers and metal complexes.

Mechanism Of Action

The mechanism of action of Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride is not well understood. However, studies have shown that it has the potential to interact with various biological targets, including enzymes and receptors. Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.

Biochemical And Physiological Effects

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that it has the potential to improve cognitive function and memory. It has also been shown to have anticonvulsant and antinociceptive effects, making it a potential candidate for the treatment of epilepsy and chronic pain.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride in lab experiments is its unique molecular structure, which makes it an ideal candidate for various scientific research applications. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride in scientific research. One potential direction is the development of novel diazepane derivatives that have improved biological activity. Another direction is the use of Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride in the development of new materials, including polymers and metal complexes. Additionally, further studies are needed to better understand the mechanism of action of Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique molecular structure, ease of synthesis, and potential biological activity make it an ideal candidate for various scientific research applications. Further studies are needed to better understand its mechanism of action and potential applications in the treatment of various diseases.

properties

IUPAC Name

methyl 1-methyl-1,4-diazepane-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-10-5-3-4-9-6-7(10)8(11)12-2;;/h7,9H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDCBTOADDDFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC1C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 2
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride
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Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 4
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 5
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride
Reactant of Route 6
Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride

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